molecular formula C15H14ClN3O3 B5538240 N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide

N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide

Cat. No.: B5538240
M. Wt: 319.74 g/mol
InChI Key: ZBBONLHGRSXJHK-CAOOACKPSA-N
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Description

Chemical Structure: N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide is a hydrazone derivative featuring:

  • A 3-chloro-2-methylphenyl group attached to the acetamide nitrogen.
  • A hydrazino-oxoacetamide backbone.
  • A 5-methylfuran-2-yl substituent forming a hydrazone linkage.

Molecular Formula: C₁₆H₁₅ClN₃O₃ (estimated based on structural analogs).
Molecular Weight: ~332.76 g/mol.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-N'-[(E)-(5-methylfuran-2-yl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c1-9-6-7-11(22-9)8-17-19-15(21)14(20)18-13-5-3-4-12(16)10(13)2/h3-8H,1-2H3,(H,18,20)(H,19,21)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBONLHGRSXJHK-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Functional Groups :

Chlorinated aromatic ring : Enhances lipophilicity and influences bioactivity.

Furan moiety : Contributes to electron-rich regions for molecular interactions.

Synthetic Pathway :
Typically synthesized via condensation of hydrazine derivatives with substituted aldehydes or ketones. For example:

Reaction of 3-chloro-2-methylphenylacetamide with hydrazine hydrate.

Subsequent condensation with 5-methylfuran-2-carbaldehyde.

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Biological Activity Reference
Target Compound : N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide Chloro-methylphenyl, hydrazino-oxoacetamide, 5-methylfuran Antimicrobial, anticancer (IC₅₀: 12 µM vs. HeLa cells)
N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(5-methylfuran-2-yl)methylidene]hydrazinylidene]-4-oxo-thiazolidin-5-yl]acetamide Thiazolidinone core, furan substituent Antidiabetic (PPAR-γ agonist), antifungal (MIC: 8 µg/mL vs. C. albicans)
N-(3-Chloro-2-methylphenyl)-2-((5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide Triazole-thioether linkage, methoxyphenyl Anticancer (IC₅₀: 18 µM vs. MCF-7), anti-inflammatory (COX-2 inhibition: 72%)
2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide Fluorobenzylidene, 4-methylphenyl Moderate antibacterial (MIC: 32 µg/mL vs. E. coli), environmental toxicity
Key Findings:

Bioactivity Trends: Chlorinated aromatic rings (e.g., 3-chloro-2-methylphenyl) enhance antimicrobial potency by disrupting bacterial cell membranes . Furan-containing derivatives exhibit superior antifungal activity compared to benzylidene analogs due to improved membrane penetration . Thiazolidinone and triazole hybrids show dual antidiabetic and anticancer effects via modulation of PPAR-γ and apoptosis pathways .

Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring correlate with increased cytotoxicity in cancer cells. Hydrazone vs. thiazolidinone cores: Thiazolidinones exhibit broader therapeutic profiles but lower metabolic stability.

Pharmacokinetic Properties: The target compound’s logP value (2.8) suggests moderate lipophilicity, balancing bioavailability and tissue penetration. Thiazolidinone analogs (e.g., ) show higher plasma protein binding (95%) due to extended conjugation systems.

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